molecular formula C19H25N3O3S B7040591 N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide

N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide

Cat. No.: B7040591
M. Wt: 375.5 g/mol
InChI Key: KLDNNMMZBODSIB-UHFFFAOYSA-N
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Description

N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring, which is further connected to a substituted oxane ring

Properties

IUPAC Name

N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-22(19(14-23)7-9-25-10-8-19)12-16-13-26-17(21-16)11-20-18(24)15-5-3-2-4-6-15/h2-6,13,23H,7-12,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDNNMMZBODSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC(=N1)CNC(=O)C2=CC=CC=C2)C3(CCOCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the thiazole moiety. The final step involves the coupling of the benzamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the thiazole ring or the benzamide group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while reduction of the thiazole ring can produce thiazolidine compounds.

Scientific Research Applications

N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The thiazole ring and benzamide group play crucial roles in these interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[[[4-(hydroxymethyl)oxan-4-yl]-methylamino]methyl]-1,3-thiazol-2-yl]methyl]benzamide: shares similarities with other benzamide derivatives and thiazole-containing compounds.

    Benzamide derivatives: Known for their therapeutic applications, particularly in treating psychiatric disorders and cancer.

    Thiazole-containing compounds: Widely studied for their antimicrobial and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic development.

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